N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0726123
InChI:
InChI=1S/C13H18BrN5O2/c1-4-5-19-13(16-17-18-19)15-8-9-6-10(14)12(21-3)11(7-9)20-2/h6-7H,4-5,8H2,1-3H3,(H,15,16,18)
SMILES:
CCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)Br)OC)OC
Molecular Formula:
C13H18BrN5O2
Molecular Weight:
356.22 g/mol
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine
CAS No.:
Cat. No.: VC0726123
Molecular Formula: C13H18BrN5O2
Molecular Weight: 356.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18BrN5O2 |
|---|---|
| Molecular Weight | 356.22 g/mol |
| IUPAC Name | N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine |
| Standard InChI | InChI=1S/C13H18BrN5O2/c1-4-5-19-13(16-17-18-19)15-8-9-6-10(14)12(21-3)11(7-9)20-2/h6-7H,4-5,8H2,1-3H3,(H,15,16,18) |
| Standard InChI Key | JFKIZLCHUIFDNZ-UHFFFAOYSA-N |
| SMILES | CCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)Br)OC)OC |
| Canonical SMILES | CCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)Br)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator